molecular formula C8H8ClFO B2562420 1-(3-Chlorophenyl)-2-fluoroethan-1-ol CAS No. 40733-92-4

1-(3-Chlorophenyl)-2-fluoroethan-1-ol

Cat. No. B2562420
CAS RN: 40733-92-4
M. Wt: 174.6
InChI Key: DGIJUQCBPARCHN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-fluoroethan-1-ol, also known as CPFE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a fluorinated alcohol that has been synthesized using various methods, and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Chlorine and Fluorine Substitution in Chemical Compounds

The study of chlorine and fluorine substitutions in chemical compounds, such as 1-(3-Chlorophenyl)-2-fluoroethan-1-ol, focuses on understanding the impact of these substitutions on molecular behavior and interactions. For instance, Rondino et al. (2016) explored the conformational landscape of various halogenated compounds, including (S)-1-(4-chlorophenyl)ethanol, highlighting the influence of chlorine atom presence on electron density and intermolecular interactions in aromatic systems. Their findings emphasize the subtle yet significant effects of halogenation on chemical properties and the potential for chiral discrimination in spectroscopic analysis (Rondino et al., 2016).

Structural and Conformational Studies

Anderson et al. (1984) conducted structural studies on azolylmethanes, revealing the conformational preferences and intramolecular interactions in halogenated compounds, including the analysis of benzyl and tert-butyl groups in various configurations. Their research provides a foundation for understanding the structural dynamics and activity of halogenated compounds, aiding in the rationalization of their biological and chemical behavior (Anderson et al., 1984).

Fluorescent pH Sensors

Yang et al. (2013) demonstrated the development of a heteroatom-containing organic fluorophore, showcasing the potential of halogenated compounds in creating sensitive and versatile fluorescent pH sensors. Their work underscores the innovative applications of fluorinated compounds in environmental and analytical chemistry, providing tools for detecting pH changes with high specificity and reversibility (Yang et al., 2013).

Advanced Material Design

Najiya et al. (2014) explored the molecular structure and properties of halogenated compounds for potential use in advanced materials, such as nonlinear optics (NLO). Their research on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one highlights the significant hyperpolarizability of these compounds, suggesting their utility in designing materials with enhanced electronic and optical properties (Najiya et al., 2014).

Organic Synthesis and Catalysis

The field of organic synthesis and catalysis also benefits from the study of halogenated compounds like 1-(3-Chlorophenyl)-2-fluoroethan-1-ol. For example, research by Nakamura and Uneyama (2007) on the fluoride ion-catalyzed 1,2-desilylative defluorination processes showcases the utility of chloro- and fluoro-substituted compounds in synthetic chemistry, offering pathways to synthesize complex molecules with high precision and efficiency (Nakamura & Uneyama, 2007).

properties

IUPAC Name

1-(3-chlorophenyl)-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIJUQCBPARCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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